5-(2-Methoxyphenyl)furan-2-boronic acid
Description
5-(2-Methoxyphenyl)furan-2-boronic acid is a boronic acid derivative featuring a furan ring substituted at the 5-position with a 2-methoxyphenyl group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in modern organic synthesis for constructing biaryl systems . The ortho-methoxy group on the phenyl ring introduces steric and electronic effects that influence its reactivity and selectivity in catalytic processes.
Boronic acids like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in forming carbon-carbon bonds .
Properties
IUPAC Name |
[5-(2-methoxyphenyl)furan-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTARGWAEZPBNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid typically involves the borylation of a furan derivative. One common method is the palladium-catalyzed borylation of 5-bromo-2-furancarboxaldehyde with bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is critical for synthesizing biaryl structures in pharmaceuticals and materials.
Key Mechanism Steps :
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Oxidative Addition : Aryl halide reacts with Pd(0) to form Pd(II).
-
Transmetalation : Boronic acid transfers the aryl group to Pd(II).
-
Reductive Elimination : Pd(0) regenerates, releasing the biaryl product.
Example Reaction :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh) |
| Solvent | DME/HO (3:1) |
| Base | NaCO |
| Temperature | 80–100°C |
This reaction is scalable and compatible with sensitive functional groups due to mild conditions .
Electrophilic Aromatic Substitution
The electron-rich furan ring undergoes electrophilic substitutions, while the methoxyphenyl group directs further functionalization:
Furan Ring Reactivity:
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Halogenation : Bromination or iodination at the 4-position of the furan ring.
-
Nitration : Introduces nitro groups for subsequent reduction to amines.
Methoxyphenyl Group Reactivity:
-
Demethylation : Using BBr or HI converts the methoxy group to a hydroxyl group.
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Friedel-Crafts Alkylation/Acylation : Activates the phenyl ring for electrophilic attack.
Example Transformation :
Functional Group Transformations Involving the Boronic Acid
The boronic acid group undergoes derivatization to enhance stability or enable orthogonal reactivity:
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Esterification | Pinacol | Pinacol boronate ester | Stabilizes boron for storage |
| Oxidation | HO, NaOH | Boronic acid → Phenol derivative | Functional group interconversion |
| Protodeboronation | Acidic conditions | Furan derivative | Removes boron for deprotection |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related boronic acids:
| Compound | Reactivity Profile | Unique Attributes |
|---|---|---|
| 2-Methoxyphenylboronic acid | Faster Suzuki coupling | Lacks furan ring stability |
| 5-Bromofuran-2-boronic acid | Electrophilic substitution at bromine site | Halogen allows cross-coupling |
| 5-Formylfuran-2-boronic acid | Aldehyde enables condensation reactions | Dual functionality for synthesis |
Stability and Handling Considerations
Scientific Research Applications
Role in Organic Synthesis
Suzuki Coupling Reactions
One of the primary applications of 5-(2-Methoxyphenyl)furan-2-boronic acid is in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl boronic acids with aryl halides under palladium catalysis, facilitating the synthesis of complex organic molecules essential for pharmaceuticals and agrochemicals. The stability and reactivity of this boronic acid make it a valuable building block in these reactions, allowing for the efficient construction of various aryl compounds .
Building Block for Drug Synthesis
The compound serves as an important intermediate in the synthesis of biologically active molecules. For instance, derivatives of this boronic acid have been utilized to synthesize potential anticancer agents and other pharmaceuticals through multi-step synthetic pathways. Its ability to participate in cross-coupling reactions enhances its utility in creating diverse chemical libraries for drug discovery .
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that boronic acids, including 5-(2-Methoxyphenyl)furan-2-boronic acid, exhibit significant anticancer properties. They can inhibit proteasomes, which are critical for regulating protein degradation and cell cycle progression in cancer cells. This mechanism has been exploited in developing novel therapeutic agents targeting various cancers, including multiple myeloma and solid tumors .
Enzyme Inhibition
Boronic acids are known to act as enzyme inhibitors. For example, they can inhibit serine proteases and other enzymes involved in metabolic pathways associated with cancer progression. The incorporation of 5-(2-Methoxyphenyl)furan-2-boronic acid into enzyme inhibitors is an area of ongoing research, with potential implications for developing targeted therapies .
Catalytic Applications
Catalyst Development
In addition to its role as a reactant, 5-(2-Methoxyphenyl)furan-2-boronic acid has been studied for its potential as a catalyst or catalyst precursor in various organic reactions. Its unique structural features allow it to stabilize transition states during chemical reactions, enhancing reaction rates and selectivity .
Mechanism of Action
The primary mechanism of action for 5-(2-Methoxyphenyl)furan-2-boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The methoxy group can influence the electronic properties of the molecule, affecting its reactivity in various chemical reactions .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares key structural and electronic features of 5-(2-Methoxyphenyl)furan-2-boronic acid with analogous compounds:
*Calculated based on molecular formula C₁₁H₁₁BO₄.
Key Observations :
Reactivity in Cross-Coupling Reactions
The Suzuki-Miyaura coupling efficiency of these compounds varies significantly:
- 5-(2-Methoxyphenyl)furan-2-boronic acid : Ortho-substitution may require optimized conditions (e.g., higher temperatures or bulky ligands) to overcome steric challenges, as seen in analogous phenylfuran syntheses .
- 5-(4-Methoxyphenyl)furan-2-carbaldehyde : The para-methoxy group facilitates smoother coupling due to reduced steric interference, yielding 85–90% in model reactions.
- 5-Chloro-2-methoxyphenylboronic acid : The electron-withdrawing chlorine reduces nucleophilicity, necessitating longer reaction times or stronger bases for activation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-(2-Methoxyphenyl)furan-2-boronic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where the boronic acid reacts with a halogenated aryl partner. Key steps include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used due to their efficiency in coupling aryl halides with boronic acids .
- Solvent and Base : Reactions often employ polar aprotic solvents (e.g., DMF, THF) with a mild base (e.g., Na₂CO₃) to stabilize intermediates .
- Temperature Control : Reactions are run at 80–100°C to balance reaction rate and side-product formation .
- Purification Challenges : Avoid silica gel chromatography due to boronic acid’s affinity for silica; instead, use recrystallization or solvent extraction .
Q. How can researchers characterize the purity and structural integrity of 5-(2-Methoxyphenyl)furan-2-boronic acid?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxyphenyl and furan moieties. The boronic acid proton (B–OH) appears as a broad peak near δ 6–8 ppm in DMSO-d₆ .
- HPLC-MS : Quantify purity and detect boroxin byproducts (formed via dehydration) using reverse-phase HPLC coupled with mass spectrometry .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as boronic acids may decompose at elevated temperatures .
Advanced Research Questions
Q. How does the methoxyphenyl substituent influence the reactivity of 5-(2-Methoxyphenyl)furan-2-boronic acid in Suzuki-Miyaura coupling?
- Methodological Answer :
- Electronic Effects : The methoxy group donates electron density via resonance, enhancing the boronic acid’s nucleophilicity and accelerating transmetallation with Pd catalysts.
- Steric Considerations : The 2-methoxy group may hinder coupling at the ortho position, favoring para-substituted products. Compare with analogs lacking substituents (e.g., phenylboronic acid) to isolate steric effects .
- Data Analysis : Use DFT calculations to model transition states and correlate substituent effects with experimental yields .
Q. What strategies can resolve contradictions in binding affinity data for 5-(2-Methoxyphenyl)furan-2-boronic acid in carbohydrate recognition studies?
- Methodological Answer :
- pH Dependence : Boronic acids form reversible bonds with diols (e.g., sugars) at physiological pH. If affinity data conflict, verify buffer conditions (e.g., pH 7.4 vs. 8.5) and ionic strength .
- Competitive Assays : Use isothermal titration calorimetry (ITC) to distinguish specific binding from nonspecific interactions. Compare with control boronic acids (e.g., 2-Formyl-4-methoxyphenylboronic acid) .
- Structural Modifications : Introduce fluorinated analogs (e.g., trifluoromethyl groups) to enhance binding entropy and validate structure-activity relationships (SAR) .
Q. How can researchers design in vivo studies to evaluate 5-(2-Methoxyphenyl)furan-2-boronic acid as a chemokine receptor antagonist?
- Methodological Answer :
- Target Validation : Confirm CXCR1/2 expression in the disease model (e.g., murine inflammation) using qPCR or flow cytometry .
- Dosing Regimen : Optimize bioavailability via intravenous (IV) or intraperitoneal (IP) routes. SX-517 (a boronic acid antagonist) showed efficacy at 0.2 mg/kg IV in murine models .
- Endpoint Analysis : Measure neutrophil infiltration (histopathology) and cytokine levels (ELISA) to correlate receptor inhibition with anti-inflammatory effects .
Key Considerations for Researchers
- Safety Protocols : Boronic acids may form explosive peroxides; store under inert gas (N₂/Ar) and monitor via peroxide test strips .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
